N-(2,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.09906259 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity
Research on derivatives similar to N-(2,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide has shown promising antioxidant properties. For example, hydrazinecarbothioamides have been synthesized and evaluated for their antioxidant activities, where certain compounds demonstrated excellent effectiveness using the DPPH method (Barbuceanu et al., 2014). Additionally, the antioxidant capabilities of these compounds have been further corroborated by studies focusing on urease inhibition and antioxidant activities, indicating the versatility of hydrazinecarbothioamides in medicinal chemistry (Khan et al., 2010).
Corrosion Inhibition
Another significant application of compounds related to this compound is their use as corrosion inhibitors. Studies have demonstrated their effectiveness in protecting mild steel in acidic environments, highlighting their potential in industrial applications to extend the life of metal components (Ebenso et al., 2010).
Antineoplastic Activity
Research on novel vic-dioximes bearing thiosemicarbazone side groups, which share a similar functional group to this compound, has shown promising in vitro anti-neoplastic activity. These compounds, including their mononuclear complexes, have been tested against the HL-60 human leukemia cell line, indicating their potential in developing new anticancer drugs (Babahan et al., 2014).
Antibacterial and Antioxidant Agents
The synthesis of novel thiosemicarbazones, including efforts to develop compounds with antibacterial and antioxidant activities, has led to the identification of several compounds with excellent inhibition potency against Gram-positive pathogens. These findings support the potential of thiosemicarbazone derivatives in treating bacterial infections and as antioxidant agents (Karaküçük-İyidoğan et al., 2014).
Solubility and Dissolution Studies
Solubility and dissolution studies of compounds structurally similar to this compound have been conducted to understand better their behavior in various solvents. These studies are crucial for drug formulation and development, providing insights into the compounds' pharmaceutical applications (Shakeel et al., 2014).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(propanoylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-4-11(16)14-15-12(19)13-9-6-5-8(17-2)7-10(9)18-3/h5-7H,4H2,1-3H3,(H,14,16)(H2,13,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZZMVAOJWRAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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